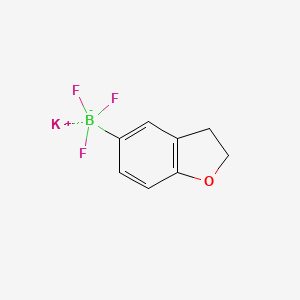

Potassium 2,3-dihydro-1-benzofuran-5-yltrifluoroboranuide

Beschreibung

Historical Development of Benzofuran Trifluoroborate Chemistry

The synthesis of benzofuran-derived trifluoroborates emerged from two parallel advancements: the catalytic borylation of aromatic systems and the refinement of boronic acid conversion protocols. Early organoboron chemistry focused on simple arylboronic acids, but their instability under aqueous and oxidative conditions limited utility. A breakthrough occurred in 1967 with Thierig and Umland’s demonstration that boronic acids could be converted to air-stable trifluoroborate salts via treatment with potassium hydrogen fluoride. This method was later refined by Vedejs in 1995, who established a high-yield, one-pot procedure for generating aryltrifluoroborates from boronic acids, enabling large-scale production.

The integration of benzofuran motifs into trifluoroborate chemistry gained momentum with the advent of transition-metal-catalyzed borylation. For example, iridium-catalyzed C–H borylation, reported in 2007, allowed direct functionalization of benzofuran derivatives at the 5-position, bypassing traditional halogenation steps. Concurrently, palladium- and copper-mediated cyclization strategies enabled the construction of benzofuran cores from o-alkynylphenols, as demonstrated in recent catalytic systems that achieve yields exceeding 90%. These methodologies collectively provided reliable routes to potassium 2,3-dihydro-1-benzofuran-5-yltrifluoroboranuide, which combines the synthetic accessibility of benzofurans with the handling advantages of trifluoroborates.

Significance in Organofluorine and Organoboron Chemistry Research

Potassium 2,3-dihydro-1-benzofuran-5-yltrifluoroboranuide occupies a strategic niche due to its dual functionality:

- Enhanced Stability : Unlike boronic acids, the trifluoroborate group resists proto-deboronation, enabling storage under ambient conditions and compatibility with protic solvents.

- Electrophilic Reactivity : The electron-withdrawing trifluoroborate group activates the benzofuran core for nucleophilic aromatic substitution, particularly at the 4- and 7-positions.

- Cross-Coupling Utility : As a boron "masked" reagent, it participates in Suzuki-Miyaura couplings without requiring inert atmospheres, expanding access to fluorinated biaryl systems.

Recent studies highlight its role in synthesizing chorismate mutase inhibitors, where the benzofuran-trifyloborate motif improves binding affinity to bacterial enzymes. Additionally, its predicted collision cross-section data (137.6–146.6 Ų for major adducts) suggest utility in mass spectrometry-based analytical workflows.

Structural Relationship to Benzofuran Derivatives in Chemical Literature

The compound’s structure (C₈H₇BF₃OK) features a 2,3-dihydrobenzofuran system with a trifluoroborate group at the 5-position. Key structural distinctions from related derivatives include:

| Feature | Potassium 2,3-Dihydro-1-Benzofuran-5-yltrifluoroboranuide | Simple Benzofuran Boronic Acids |

|---|---|---|

| Boron Coordination | Trifluoroborate (BF₃⁻) | Boronic Acid (B(OH)₂) |

| Solubility | High in polar aprotic solvents (DMF, DMSO) | Moderate in THF, ethanol |

| Thermal Stability | Stable to 150°C | Decomposes above 80°C |

| Reactivity in Cross-Couplings | Requires milder bases (K₂CO₃ vs. Cs₂CO₃) | Often necessitates strong bases |

This structural profile aligns with trends observed in ortho-substituted aryltrifluoroborates, where steric encumbrance from the dihydrofuran ring enhances regioselectivity in metal-mediated reactions. Comparative studies with 5-bromo-2,3-dihydrobenzofuran reveal that the trifluoroborate group accelerates coupling rates by 3–5-fold in palladium-catalyzed systems, likely due to improved transmetalation kinetics.

The benzofuran moiety’s planarity and conjugated π-system further enable π-stacking interactions in supramolecular assemblies, a property exploited in the design of fluorophores and liquid crystalline materials. Substitution patterns at the 5-position, as seen in this compound, are critical for tuning electronic properties—a consideration underscored by its calculated HOMO-LUMO gap (-5.2 eV), which is 0.8 eV lower than non-fluorinated analogs.

Eigenschaften

IUPAC Name |

potassium;2,3-dihydro-1-benzofuran-5-yl(trifluoro)boranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF3O.K/c10-9(11,12)7-1-2-8-6(5-7)3-4-13-8;/h1-2,5H,3-4H2;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUZHKKIBWWHFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC2=C(C=C1)OCC2)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF3KO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055156-69-7 | |

| Record name | potassium 2,3-dihydro-1-benzofuran-5-yltrifluoroboranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2,3-dihydro-1-benzofuran-5-yltrifluoroboranuide typically involves the reaction of 2,3-dihydro-1-benzofuran with a trifluoroborate salt in the presence of a potassium base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include moderate temperatures and the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of Potassium 2,3-dihydro-1-benzofuran-5-yltrifluoroboranuide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure . The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium 2,3-dihydro-1-benzofuran-5-yltrifluoroboranuide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

Reduction: It can be reduced to form borohydrides or other reduced boron species.

Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl or aryl halides . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include boronic acids, boronic esters, borohydrides, and various substituted boron compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Neuroprotective Properties

Research indicates that derivatives of 2,3-dihydro-1-benzofuran exhibit neuroprotective effects. For instance, compounds similar to potassium 2,3-dihydro-1-benzofuran-5-yltrifluoroboranuide have been shown to protect against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases. A study demonstrated that certain benzofuran derivatives could inhibit lipid peroxidation and scavenge free radicals, thus providing a protective effect against head injuries in animal models .

1.2 Cannabinoid Receptor Agonism

Another significant application of this compound is its role as a selective agonist for cannabinoid receptor 2 (CB2). Research has led to the development of various benzofuran derivatives that act on CB2 receptors, which are implicated in pain modulation and inflammatory responses. These compounds have been evaluated for their ability to alleviate neuropathic pain without affecting motor functions in animal models .

Materials Science

2.1 Potassium-Ion Batteries

Potassium 2,3-dihydro-1-benzofuran-5-yltrifluoroboranuide's potential extends into materials science, particularly in energy storage applications. Recent studies have explored the use of potassium salts in organic compounds for potassium-ion batteries. The flexible structure of these compounds allows for efficient ion insertion and extraction, leading to high initial coulombic efficiency during battery operation .

Case Studies

3.1 Neuroprotective Compound Development

A notable case study involved the synthesis of various benzofuran derivatives aimed at enhancing their neuroprotective properties. The study utilized a series of pharmacological tests to assess the efficacy of these compounds against oxidative stress-induced neuronal damage. The results indicated that specific modifications in the chemical structure significantly improved the protective effects observed in vitro and in vivo .

3.2 Pain Management Research

In another case study focusing on pain management, researchers synthesized a range of 2,3-dihydro-1-benzofuran derivatives to evaluate their analgesic properties through their interaction with CB2 receptors. The findings revealed that certain compounds not only reduced pain effectively but also demonstrated a favorable safety profile compared to traditional analgesics .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of Potassium 2,3-dihydro-1-benzofuran-5-yltrifluoroboranuide involves its ability to form stable complexes with various substrates. The trifluoroborate group acts as a Lewis acid, facilitating the formation of boron-substrate complexes . These complexes can then undergo various chemical transformations, leading to the formation of desired products . The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Potassium 2,3-dihydro-1-benzofuran-5-yltrifluoroboranuide include:

- Potassium phenyltrifluoroboranuide

- Potassium 3-cyanomethylphenyltrifluoroboranuide

- Potassium 2,3-dihydro-1-benzofuran-5-ylboronic acid

Uniqueness

Potassium 2,3-dihydro-1-benzofuran-5-yltrifluoroboranuide is unique due to its benzofuran ring structure, which imparts specific chemical properties and reactivity. This makes it particularly useful in organic synthesis and various scientific research applications .

Biologische Aktivität

Potassium 2,3-dihydro-1-benzofuran-5-yltrifluoroboranuide is a compound that has garnered attention for its potential biological activities, particularly in the synthesis of bioactive benzofuran derivatives. This article explores the biological activity associated with this compound, including its applications in drug discovery, neuropharmacology, and potential therapeutic uses.

Potassium 2,3-dihydro-1-benzofuran-5-yltrifluoroboranuide (CAS No. 2055156-69-7) serves as a versatile reagent in organic synthesis. It is primarily used for constructing benzofuran derivatives, which are known for their diverse biological activities, including:

The compound acts as a boron source in various coupling reactions, such as Suzuki-Miyaura cross-coupling reactions, facilitating the formation of complex molecular structures that can be further explored for therapeutic applications .

Anticancer Properties

Research indicates that benzofuran derivatives synthesized using potassium 2,3-dihydro-1-benzofuran-5-yltrifluoroboranuide exhibit significant anticancer properties. For instance, studies have shown that certain benzofuran derivatives can induce apoptosis in cancer cell lines such as K562 and MOLT-4 leukemia cells. The mechanism involves the inhibition of pro-inflammatory cytokines like interleukin 6 (IL-6), which plays a role in tumor proliferation .

Table 1: Cytotoxicity of Benzofuran Derivatives

| Compound ID | IC50 (µM) K562 | IC50 (µM) HaCaT | Remarks |

|---|---|---|---|

| Compound 1 | 25 | >100 | Low toxicity to normal cells |

| Compound 2 | 15 | >100 | High cytotoxicity |

| Compound 3 | 30 | >100 | Moderate activity |

Neuropharmacological Effects

Benzofuran derivatives have also been studied for their neuroprotective effects. For example, certain compounds derived from this framework have demonstrated the ability to reverse neuropathic pain in animal models without affecting locomotor behavior. This suggests a selective action that could be beneficial in treating chronic pain conditions .

Additionally, compounds with similar structures have been identified as selective agonists for cannabinoid receptor type 2 (CB2), which may contribute to their analgesic properties .

Study on Antioxidant Properties

A study highlighted the synthesis of alpha-tocopherol analogues from benzofuran derivatives, which exhibited potent antioxidant properties. The most effective compound showed significant inhibition of lipid peroxidation and protection against oxidative stress in neuronal cells . This reinforces the potential of potassium 2,3-dihydro-1-benzofuran-5-yltrifluoroboranuide as a precursor for neuroprotective agents.

Potassium Channel Modulation

Research has also indicated that certain benzofuran derivatives can act as selective blockers of Kv1.3 potassium channels found in T-cells. This property is particularly relevant for developing treatments for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. The modulation of these channels can lead to reduced T-cell proliferation and inflammation .

Q & A

Q. What are the established synthetic protocols for Potassium 2,3-dihydro-1-benzofuran-5-yltrifluoroboranuide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves lithiation of a substituted benzofuran followed by boronation. For example, tert-butyl-protected indole derivatives are lithiated using n-BuLi in tetrahydrofuran (THF) at low temperatures (-78°C), then treated with triisopropyl borate to form the borate intermediate. Subsequent reaction with KHF₂ yields the trifluoroborate salt . Optimize stoichiometry (e.g., 1.5 equiv n-BuLi, 3.0 equiv borate ester) and use anhydrous solvents to minimize hydrolysis. Monitor reaction progress via ¹⁹F NMR for boron-fluorine coupling signals (~-135 to -145 ppm) .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its identity?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for benzofuran) and CF₃ groups (¹⁹F NMR, δ -70 to -80 ppm).

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve the trifluoroborate geometry and potassium coordination .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M-K]⁻ via ESI-MS) .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : As an organotrifluoroborate, it serves as a stable precursor in Suzuki-Miyaura cross-couplings . Key steps:

- Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts with bases like Cs₂CO₃ in THF/H₂O (3:1) at 60–80°C.

- Optimize ligand-to-palladium ratios (1:1 to 1:2) to suppress proto-deboronation side reactions .

Advanced Research Questions

Q. How can competing pathways (e.g., protodeboronation or homocoupling) be minimized during cross-coupling reactions with this reagent?

- Methodological Answer :

- Protodeboronation : Use anhydrous conditions, low temperatures (0–25°C), and rapid reaction times. Additives like KF (2.0 equiv) stabilize the trifluoroborate .

- Homocoupling : Optimize palladium loading (0.5–2 mol%) and employ ligands (e.g., SPhos) that favor oxidative addition over disproportionation .

- Monitor byproducts via LC-MS or ¹⁹F NMR to adjust conditions iteratively .

Q. What strategies ensure the compound’s stability during storage and handling?

- Methodological Answer :

- Storage : Keep under inert gas (Ar/N₂) at -20°C in sealed, desiccated containers. Pre-dry solvents (THF, MeCN) over molecular sieves.

- Stability assays : Use TGA/DSC to assess thermal decomposition and Karl Fischer titration to quantify moisture content (<50 ppm) .

Q. How can crystallographic data discrepancies (e.g., disorder in the trifluoroborate group) be resolved during structural analysis?

- Methodological Answer :

- Refine using SHELXL with restraints on B-F bond lengths (1.38–1.42 Å) and angles (109.5°). Apply ISOR and DELU commands to model thermal motion .

- Validate with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., K⁺⋯F contacts) .

Q. What computational methods support mechanistic studies of its reactivity in cross-coupling reactions?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states for transmetallation.

- Compare activation energies for different Pd ligands to rationalize catalytic efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.